methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate
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Description
The compound “(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” is an acetal reagent used in the synthesis of desoxy cannabidiols and THC related psychoactive compounds .
Molecular Structure Analysis
The molecular structure of “(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” can be found in various databases .
Scientific Research Applications
Structural and Conformational Studies
Structural Insights :Methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate and its derivatives exhibit diverse structural features. For instance, certain derivatives exhibit coplanarity of specific groups with cyclopentadienyl rings, as observed in heteroannularly disubstituted ferrocene derivatives. These derivatives also demonstrate self-assembly through intermolecular hydrogen bonds, forming infinite chains or centrosymmetric dimers, as seen in compounds like methyl 1 -(acetamido)ferrocene-1-carboxylate (Cetina et al., 2009).
Conformational Analyses :Conformationally constrained dipeptide surrogates have been synthesized from derivatives of this compound, showcasing the chemical versatility and potential for generating biologically relevant structures. The synthesis of 4-aryl indolizidin-9-one amino acids, for instance, utilizes a common alpha, omega-diaminoazelate enone intermediate, indicating the compound's utility in generating complex molecular structures with potential biological activity (Cluzeau & Lubell, 2004).
Synthetic Applications
Synthesis of Homoconduritols and Homoaminoconduritols :Derivatives of methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate have been utilized in the synthesis of new homoconduritols and homoaminoconduritols, compounds with potential pharmaceutical applications. This synthesis involves multiple reaction steps, including epoxidation, cis-hydroxylation, and ring opening, highlighting the compound's role in complex organic synthesis processes (Kaya et al., 2016).
Mechanistic Studies in Organic Chemistry
Microwave-assisted Synthesis :The microwave-assisted synthesis of related compounds, like methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, demonstrates the role of methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate derivatives in exploring new synthetic pathways. The unexpected stereoselective substitution reaction observed during the synthesis underlines the potential of these compounds in uncovering novel chemical transformations (Onogi et al., 2012).
properties
IUPAC Name |
methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11)/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJBWENICROWTO-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326967 |
Source
|
Record name | NSC624590 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate | |
CAS RN |
61865-49-4 |
Source
|
Record name | NSC624590 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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